

Application Notes and Protocols for VRX-03011 in Preclinical Research

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Compound of Interest

Compound Name: VRX-03011

Cat. No.: B610292

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the sourcing, handling, and experimental use of **VRX-03011**, a selective partial agonist of the 5-hydroxytryptamine receptor 4 (5-HT₄). **VRX-03011** has demonstrated potential as a therapeutic agent for Alzheimer's disease by enhancing cognitive function and promoting non-amyloidogenic processing of amyloid precursor protein (APP).^[1]

Sourcing and Purchasing VRX-03011

VRX-03011, also known as PRX-03140 potassium salt, is available for research purposes from specialized chemical suppliers. One identified vendor is MedChemExpress.^{[2][3][4][5][6]} When purchasing, it is crucial to obtain a certificate of analysis (CoA) to verify the compound's identity, purity, and quality.

General Chemical and Physical Properties:

Property	Value
IUPAC Name	6,7-dihydro-4-hydroxy-7-isopropyl-6-oxo-N-(3-(piperidin-1-yl)propyl)thieno[2,3-b]pyridine-5-carboxamide
Molecular Formula	C21H28N4O3S
Molecular Weight	432.54 g/mol
CAS Number	869493-26-5
Solubility	Soluble in DMSO

Pharmacological Data

VRX-03011 is a potent and selective partial agonist for the 5-HT4 receptor. Its pharmacological activity has been characterized in several studies.[\[1\]](#)

Parameter	Value	Description
Ki	~30 nM	Binding affinity for the 5-HT4 receptor. [1]
EC50 (sAPPα release)	~1-10 nM	Potency in stimulating the release of the non-amyloidogenic soluble amyloid precursor protein alpha. [1]
EC50 (guinea pig ileum/colon)	> 10 μM	Demonstrates low activity on gastrointestinal contractility, suggesting a favorable side-effect profile. [1]

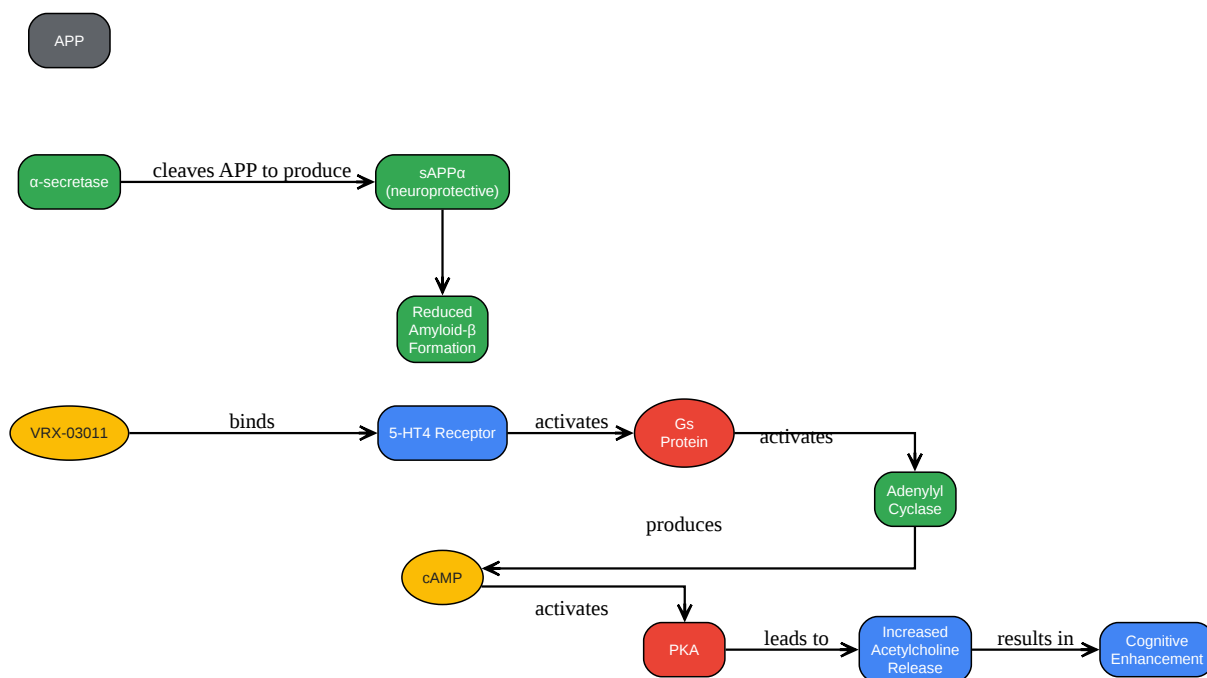
Mechanism of Action and Signaling Pathway

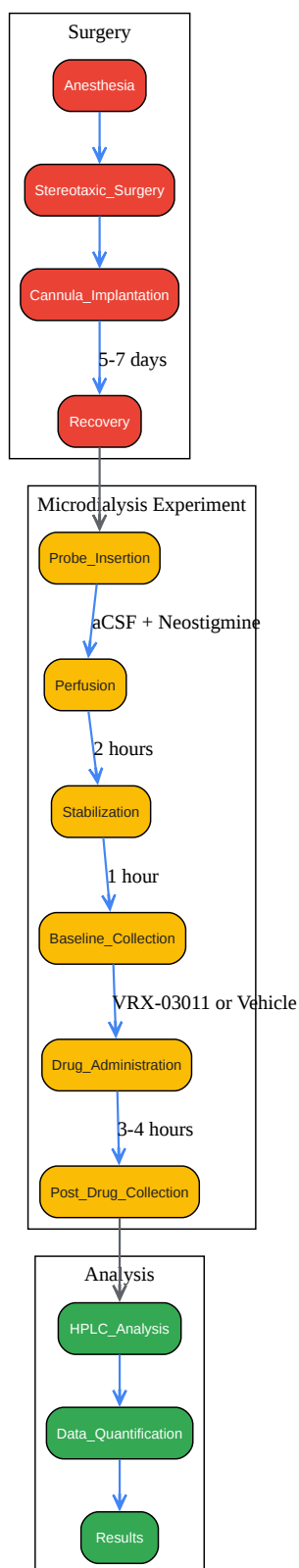
VRX-03011 exerts its effects by activating 5-HT4 receptors, which are Gs-protein coupled receptors. This activation initiates a signaling cascade that has two key downstream effects

relevant to Alzheimer's disease therapy: enhancement of cholinergic neurotransmission and promotion of the non-amyloidogenic APP processing pathway.[7][8][9]

Activation of the 5-HT₄ receptor leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[7][9] This rise in cAMP can then activate Protein Kinase A (PKA). PKA can phosphorylate and inhibit potassium channels, leading to membrane depolarization and subsequent calcium influx, which facilitates the release of acetylcholine.[7] Enhanced acetylcholine levels are associated with improved cognitive function.

Furthermore, 5-HT₄ receptor activation can stimulate the α -secretase pathway for APP processing.[8][10] This leads to the production of the neuroprotective soluble APP α (sAPP α) fragment and reduces the formation of the amyloid- β (A β) peptides that are central to Alzheimer's disease pathology.[8][9][10]





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